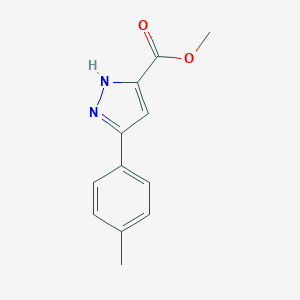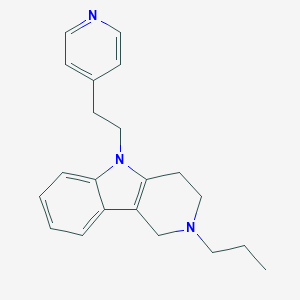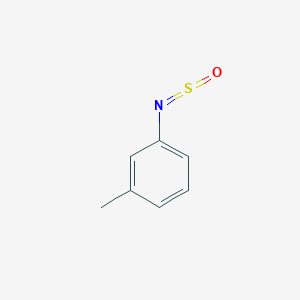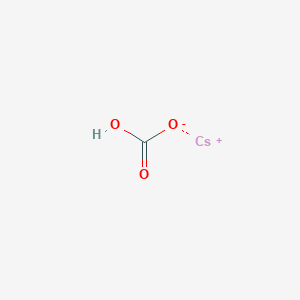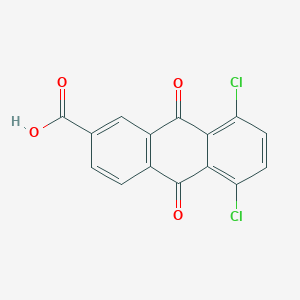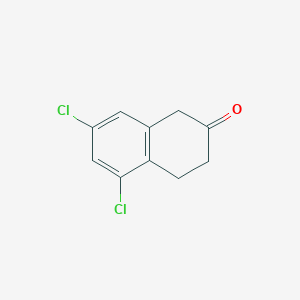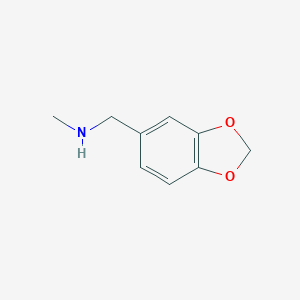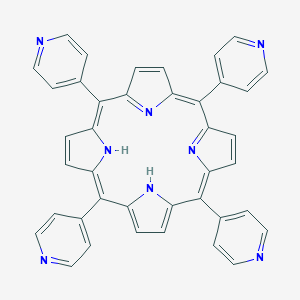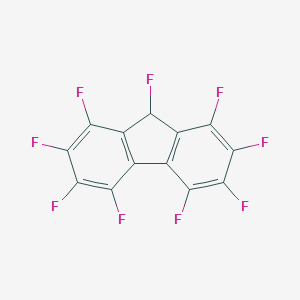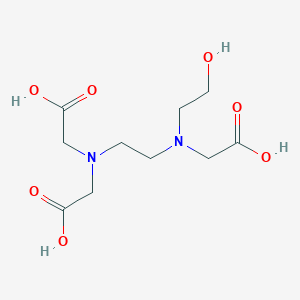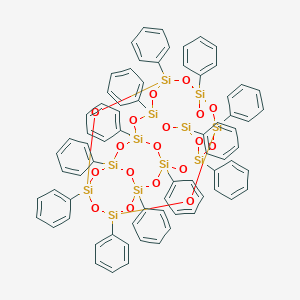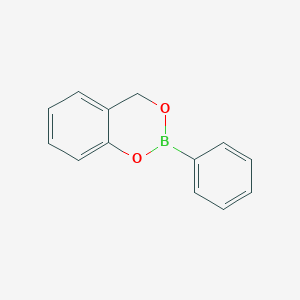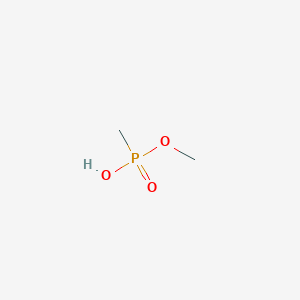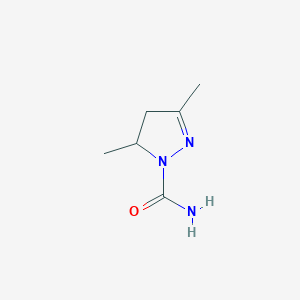
2-Pyrazoline-1-carboxamide, 3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazoline ring and a carboxamide group. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is not yet fully understood. However, studies have suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. The compound's anti-tubercular activity is believed to be due to its ability to inhibit the activity of enzymes involved in the biosynthesis of mycobacterial cell wall components.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- has no significant toxicity in vitro or in vivo. The compound has been found to be well-tolerated in animal models and has not shown any adverse effects on the liver or kidney function. Furthermore, the compound has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- in lab experiments is its high yield and purity. The compound is easy to synthesize and can be obtained in large quantities. Furthermore, the compound has shown promising results in various scientific research applications, making it a potential candidate for further studies.
One of the limitations of using 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- in lab experiments is its limited solubility in water. This can make it challenging to dissolve the compound in aqueous solutions, which are commonly used in lab experiments. Furthermore, the compound's mechanism of action is not yet fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl-. One potential direction is to further investigate the compound's anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore the compound's anti-inflammatory properties and its potential use in treating inflammation-related diseases. Furthermore, studies can be conducted to investigate the compound's potential use in treating tuberculosis and other infectious diseases. Overall, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is a heterocyclic compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has a high yield and purity. Studies have shown that the compound possesses anti-inflammatory, anti-cancer, and anti-tubercular properties. Furthermore, the compound has no significant toxicity and is well-tolerated in animal models. Future research can explore the compound's potential use as a chemotherapeutic agent, its anti-inflammatory properties, and its potential use in treating infectious diseases.
Métodos De Síntesis
The synthesis of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- can be achieved through several methods, including the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride. The yield of the compound synthesized using these methods is high, and the purity can be improved using recrystallization.
Aplicaciones Científicas De Investigación
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- has shown potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tubercular properties. Studies have shown that the compound inhibits the growth of cancer cells and has the potential to be used as a chemotherapeutic agent. It has also been found to possess anti-inflammatory properties and can be used to treat inflammation-related diseases. Furthermore, the compound has been studied for its anti-tubercular properties and has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Propiedades
Número CAS |
17014-31-2 |
|---|---|
Nombre del producto |
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- |
Fórmula molecular |
C6H11N3O |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3,5-dimethyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(2)9(8-4)6(7)10/h5H,3H2,1-2H3,(H2,7,10) |
Clave InChI |
OSFYCQDPGDHQII-UHFFFAOYSA-N |
SMILES |
CC1CC(=NN1C(=O)N)C |
SMILES canónico |
CC1CC(=NN1C(=O)N)C |
Sinónimos |
3,5-Dimethyl-2-pyrazoline-1-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



